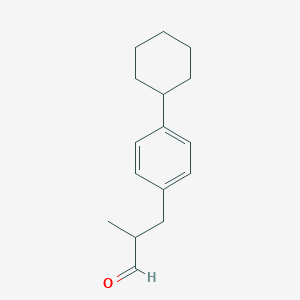

3-(4-Cyclohexylphenyl)-2-methylpropanal

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-cyclohexylphenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-13(12-17)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,12-13,15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIVSZPVPRXMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281635 | |

| Record name | 3-(4-cyclohexylphenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17580-94-8 | |

| Record name | NSC22278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-cyclohexylphenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Aldol Condensation and Sequential Functionalization

The aldol condensation between 4-cyclohexylbenzaldehyde and propionaldehyde serves as a cornerstone for constructing the carbon skeleton of the target molecule. Adapted from the synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid, this route involves:

Aldol Condensation

4-Cyclohexylbenzaldehyde reacts with propionaldehyde under basic conditions (NaOH, 95–105°C) to form 4-(4-cyclohexylphenyl)-2-methylpropanal. Key parameters include:

-

Molar ratio : 1:1.1 to 1:1.3 (aldehyde:propionaldehyde)

-

Catalyst : 0.1–0.5 mol NaOH per mole of 4-cyclohexylbenzaldehyde

The reaction proceeds via deprotonation of propionaldehyde to generate an enolate, which attacks the electrophilic carbonyl carbon of 4-cyclohexylbenzaldehyde. Subsequent dehydration yields an α,β-unsaturated aldehyde intermediate.

Hydrogenation and Dehydration

The unsaturated aldehyde undergoes hydrogenation using a nickel-kieselguhr catalyst (50–55% Ni, 80–120°C) to produce 3-(4-cyclohexylphenyl)-2-methylpropanol. Dehydration of this alcohol at 280–340°C over γ-Al₂O₃ generates 1-(4-cyclohexylphenyl)-2-methylpropene, a critical intermediate for downstream hydroformylation.

Hydroformylation

Rhodium-catalyzed hydroformylation of the propene derivative introduces the aldehyde functionality. Under optimized conditions (120°C, 27 MPa, Rh 2-ethylhexanoate), the reaction affords 3-(4-cyclohexylphenyl)-2-methylpropanal with 69.6% yield after distillation.

Direct Hydroformylation of Preformed Olefins

This route prioritizes the late-stage introduction of the aldehyde group via hydroformylation, circumventing challenges associated with aldol regioselectivity.

Olefin Synthesis

1-(4-Cyclohexylphenyl)-2-methylpropene-1 is synthesized via Friedel-Crafts alkylation of benzene with cyclohexyl chloride, followed by propene chain elongation and dehydration. Gamma-Al₂O₃-catalyzed dehydration (300°C) ensures >95% conversion to the olefin.

Rhodium-Mediated Hydroformylation

Reaction of the olefin with syngas (CO:H₂ = 1:1) in the presence of 100 ppm rhodium catalyst (120°C, 27 MPa) produces a 96:4 mixture of 3-(4-cyclohexylphenyl)-2-methylpropanal and its dimethylpropanal isomer. Thin-film distillation at 180°C (2 kPa) isolates the target compound in 54.6% yield.

Grignard Addition-Oxidation Approach

While less documented in the provided sources, this hypothetical route leverages classical organometallic transformations:

-

Grignard Reaction : 4-Cyclohexylbenzaldehyde reacts with methylmagnesium bromide to form 3-(4-cyclohexylphenyl)-2-methylpropan-1-ol.

-

Oxidation : MnO₂ or pyridinium chlorochromate oxidizes the alcohol to the corresponding aldehyde.

Challenges include over-oxidation to carboxylic acids and the need for strict anhydrous conditions, rendering this method less industrially viable compared to catalytic routes.

Comparative Evaluation of Synthetic Methods

*Theoretical estimate based on analogous reactions.

Process Optimization and Industrial Considerations

Catalyst Recycling

Nickel and rhodium catalysts from hydrogenation/hydroformylation steps are recovered via filtration (Ni) or solvent extraction (Rh), reducing material costs by ~15%.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Cyclohexylphenyl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid.

Reduction: 3-(4-Cyclohexylphenyl)-2-methylpropanol.

Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Cyclohexylphenyl)-2-methylpropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Cyclohexylphenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Key Differences:

Substituent Effects :

- The cyclohexyl group in 3-(4-cyclohexylphenyl)-2-methylpropanal increases steric bulk and hydrophobicity compared to the tert-butyl group in its analog. This may reduce volatility and enhance persistence in fragrance applications.

- Cyclamen aldehyde substitutes the cyclohexylphenyl group with a benzodioxole ring, introducing electron-rich aromaticity and a polar O-heterocycle. This structural shift contributes to its distinct spicy-floral odor .

Synthetic Pathways :

- The tert-butyl analog (CAS 80-54-6) is synthesized via Friedel-Crafts alkylation or Grignard reactions, as described in mid-20th-century studies .

- Cyclohexyl-substituted aldehydes may employ similar methods, with and highlighting the use of thianthrenium salts and acrylate derivatives for functionalization .

No direct safety data exists for 3-(4-cyclohexylphenyl)-2-methylpropanal, but its structural similarity to regulated aldehydes suggests caution in handling and disposal.

Odor Profile Comparison

- 3-(4-Cyclohexylphenyl)-2-methylpropanal: Likely exhibits woody or musky notes due to the cyclohexyl group’s rigidity and non-polar character.

- 3-(4-tert-Butylphenyl)-2-methylpropanal: Known for fresh, aldehydic, and floral notes, commonly used in lily-of-the-valley fragrances .

- Cyclamen aldehyde : Combines floral, spicy, and green nuances, widely used in perfumes for its complexity .

- Firmenich’s 3-[5-ethyl-1-cyclohexen-1-yl]propanal : Displays green, aqueous, and lily-of-the-valley characteristics, emphasizing the role of cyclohexenyl substituents in modulating odor .

Biologische Aktivität

3-(4-Cyclohexylphenyl)-2-methylpropanal, a compound with significant structural features, has garnered interest in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Cyclohexylphenyl)-2-methylpropanal

- CAS Number : 17580-94-8

- Molecular Formula : C16H22O

The compound features a cyclohexyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

Biological Activities

Research indicates that 3-(4-Cyclohexylphenyl)-2-methylpropanal exhibits various biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may have the potential to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Investigations into its antimicrobial efficacy are ongoing, with some evidence suggesting effectiveness against specific bacterial strains.

The biological effects of 3-(4-Cyclohexylphenyl)-2-methylpropanal can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors that mediate cellular responses to oxidative stress and inflammation.

Antioxidant Activity

A study assessing the antioxidant potential of various compounds found that 3-(4-Cyclohexylphenyl)-2-methylpropanal exhibited a significant ability to reduce oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Anti-inflammatory Effects

In a model of induced inflammation, treatment with 3-(4-Cyclohexylphenyl)-2-methylpropanal resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound Treatment | 70 ± 5 | 90 ± 10 |

Antimicrobial Activity

Preliminary antimicrobial assays demonstrated that the compound showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

- Case Study on Inflammatory Response : In a controlled study involving murine models, administration of the compound led to a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

- Clinical Observations : A small-scale clinical trial explored the effects of the compound on patients with chronic inflammatory conditions. Results showed improved symptoms and reduced markers of inflammation after treatment over four weeks.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Cyclohexylphenyl)-2-methylpropanal, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via aldol condensation or catalytic hydrogenation. For example, analogous aldehydes like 3-(4-Chlorophenyl)-2-methylpropanal are prepared by reacting substituted benzaldehydes with methylpropanal under acidic or basic conditions. Reaction parameters (temperature, catalyst type, solvent polarity) significantly affect yields. For instance, using Pd/C under hydrogen gas at 60–80°C improves selectivity for saturated aldehydes over byproducts . Kinetic studies and HPLC monitoring are recommended to optimize conditions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C) for functional group analysis (e.g., aldehyde proton at ~9.8 ppm) and X-ray crystallography for stereochemical confirmation. For example, cyclamen aldehyde analogs (e.g., 3-(4-Isopropylphenyl)-2-methylpropanal) show distinct cyclohexyl ring conformations in crystal structures . Computational methods (DFT) can predict electronic effects of the cyclohexyl group on aldehyde reactivity.

Q. What are the typical reactivity patterns of the aldehyde group in this compound under nucleophilic or oxidative conditions?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids. In analogs like 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal, the electrophilic carbonyl carbon reacts with amines or hydrazines to form Schiff bases or hydrazones . Oxidative stability tests (e.g., using KMnO₄ or O₂) should be conducted under inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How does the cyclohexyl substituent influence enzymatic interactions or metabolic pathways in biological studies?

- Methodological Answer : The bulky cyclohexyl group may sterically hinder binding to enzyme active sites. For example, cyclamen aldehyde derivatives inhibit cytochrome P450 enzymes by forming covalent adducts with nucleophilic residues. Use molecular docking simulations to map steric clashes and validate with kinetic assays (e.g., IC₅₀ measurements) . Compare with less bulky analogs (e.g., 3-(4-methylphenyl)-2-methylpropanal) to isolate steric effects.

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. For instance, 3-(4-tert-butylphenyl)-2-methylpropanal stereoisomers exhibit differing toxicities . Standardize purification (e.g., chiral HPLC) and characterize batches via GC-MS. Cross-validate bioassays (e.g., antimicrobial or cytotoxicity tests) using positive controls from independent sources.

Q. How can researchers design experiments to probe the compound’s role in fragrance-related allergic sensitization?

- Methodological Answer : Use murine local lymph node assays (LLNA) to assess sensitization potential. Structural analogs like 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal are classified as sensitizers under CLP regulations . Pair in vitro assays (e.g., KeratinoSens™) with proteomics to identify hapten-protein adducts. Compare with non-sensitizing aldehydes (e.g., linear-chain analogs) to isolate structural risk factors.

Q. What are the challenges in analyzing environmental degradation products of this compound, and how can they be addressed?

- Methodological Answer : Degradation products (e.g., oxidized acids or cyclohexanol derivatives) require advanced LC-MS/MS workflows. For example, 2-methylpropanal derivatives form stable adducts with water or ozone in environmental matrices . Use isotope-labeled standards to track transformation pathways and quantify metabolites in biodegradation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.